N-(2-hydroxy-4-methoxyphenyl)propanamide
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Overview
Description
N-(2-hydroxy-4-methoxyphenyl)propanamide is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21512 g/mol This compound is characterized by the presence of a propanamide group attached to a 2-hydroxy-4-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-methoxyphenyl)propanamide typically involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with propanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-hydroxy-4-methoxyphenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)propanamide: Similar structure but lacks the hydroxyl group.
N-(4-methoxyphenyl)-2-methylpropanamide: Contains an additional methyl group.
3-chloro-N-(4-methoxyphenyl)propanamide: Contains a chlorine substituent.
Uniqueness
N-(2-hydroxy-4-methoxyphenyl)propanamide is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
101908-49-0 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C10H13NO3/c1-3-10(13)11-8-5-4-7(14-2)6-9(8)12/h4-6,12H,3H2,1-2H3,(H,11,13) |
InChI Key |
KFAFVFOAZJVMPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
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